molecular formula C10H13F2N B13591796 4-(2,4-Difluorophenyl)butan-1-amine

4-(2,4-Difluorophenyl)butan-1-amine

Cat. No.: B13591796
M. Wt: 185.21 g/mol
InChI Key: PTQRWMSMYKDSTP-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N It is a derivative of butanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)butan-1-amine typically involves the reaction of 2,4-difluorobenzyl chloride with butylamine under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

4-(2,4-Difluorophenyl)butan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: Similar structure but with a different substitution pattern on the phenyl ring.

    4-(3,4-Difluorophenyl)butan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.

    4-(2,6-Difluorophenyl)butan-1-amine: Another isomer with different fluorine substitution.

Uniqueness

4-(2,4-Difluorophenyl)butan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

4-(2,4-difluorophenyl)butan-1-amine

InChI

InChI=1S/C10H13F2N/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3,6,13H2

InChI Key

PTQRWMSMYKDSTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CCCCN

Origin of Product

United States

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